![molecular formula C10H9ClN4O2 B2892463 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole CAS No. 677749-52-9](/img/structure/B2892463.png)
1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
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Overview
Description
1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne. For instance, 3-chloro-4-methylphenyl azide can react with propargyl alcohol under copper-catalyzed conditions to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and nitration steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of substituted triazoles with various functional groups.
Reduction: Formation of 1-(3-chloro-4-methylphenyl)-5-methyl-4-amino-1H-1,2,3-triazole.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole:
1-(3-chloro-4-methylphenyl)-4-nitro-1H-1,2,3-triazole: Similar structure but without the methyl group on the triazole ring, which may influence its properties.
Uniqueness: 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activities. The presence of both nitro and chloro groups makes it a versatile intermediate for further chemical modifications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
1-(3-Chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C10H9ClN4O2 and a molecular weight of 252.66 g/mol, is characterized by its unique structural features that contribute to its pharmacological properties.
- CAS Number : 677749-52-9
- Molecular Weight : 252.66 g/mol
- Molecular Formula : C10H9ClN4O2
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound possess activity against various bacterial and fungal strains. The mechanism often involves the inhibition of ergosterol synthesis in fungi or disruption of bacterial cell wall synthesis.
Anticancer Activity
Triazoles are recognized for their potential anticancer activities. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar triazole structures have shown selective cytotoxicity against melanoma and breast cancer cells, indicating their potential as chemotherapeutic agents. A study highlighted that certain triazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting strong anticancer potential .
Anti-inflammatory Effects
Some triazole derivatives have been reported to possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes. This effect can be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity
In a recent study, a series of triazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines including MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values ranging from 0.13 µM to 54.3 µM, demonstrating their potential as anticancer agents .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of triazole derivatives against pathogenic bacteria and fungi. The study reported that certain compounds showed potent activity against resistant strains of bacteria, suggesting their applicability in treating infections caused by multidrug-resistant organisms .
Data Table: Biological Activities of Triazole Derivatives
Activity Type | Compound Example | IC50 Value (µM) | Target Organism/Cell Line |
---|---|---|---|
Anticancer | 1-(3-Chloro-4-methylphenyl)-... | 0.13 - 54.3 | MDA-MB-231, Panc-1 |
Antimicrobial | Various triazole derivatives | < 10 | Bacterial strains |
Anti-inflammatory | Selected triazoles | Not specified | In vitro models |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors affecting critical pathways in microbial and cancer cell metabolism.
- Apoptosis Induction : Certain derivatives can activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some compounds may cause cell cycle arrest at specific phases, hindering cancer cell proliferation.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-methyl-4-nitrotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c1-6-3-4-8(5-9(6)11)14-7(2)10(12-13-14)15(16)17/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIAYCADGOENGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)[N+](=O)[O-])C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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